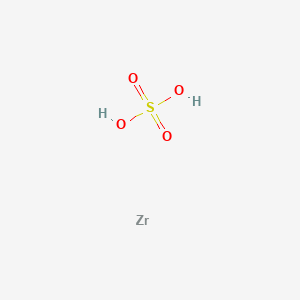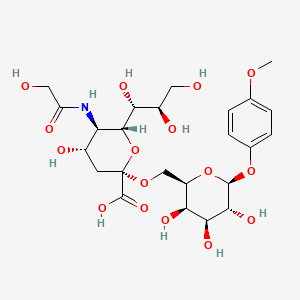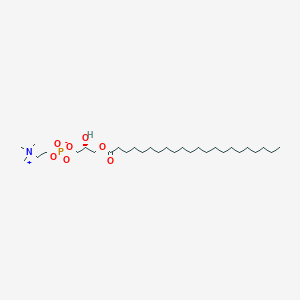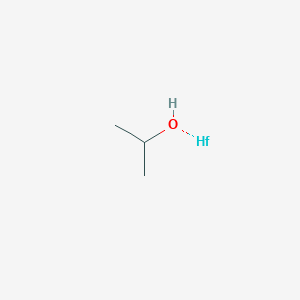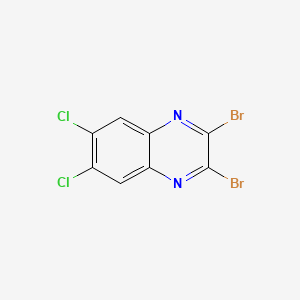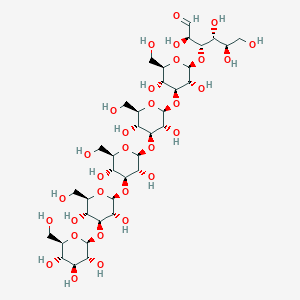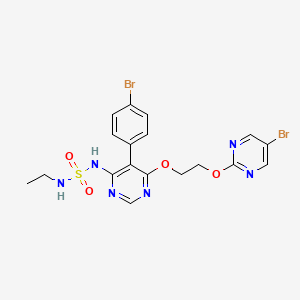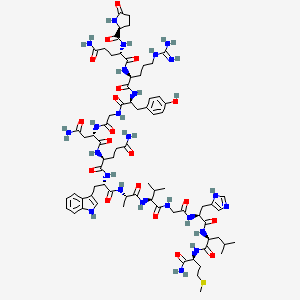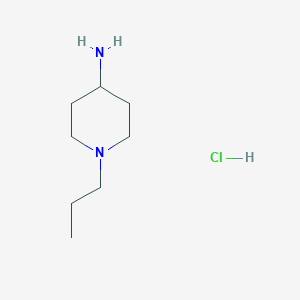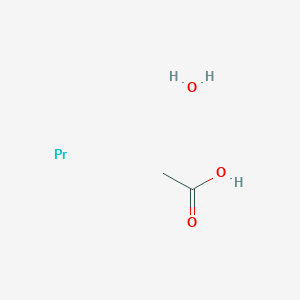
Acetic acid, praseodymium(3+) salt, monohydrate (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, praseodymium(3+) salt, monohydrate (9CI) is a chemical compound with the molecular formula C6H9O6Pr It is a coordination compound where praseodymium, a rare earth element, is coordinated with acetic acid and water molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, praseodymium(3+) salt, monohydrate typically involves the reaction of praseodymium oxide or praseodymium nitrate with acetic acid. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
Pr2O3+6CH3COOH+H2O→2Pr(CH3COO)3⋅H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
Acetic acid, praseodymium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The praseodymium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The praseodymium ion can be reduced to lower oxidation states using suitable reducing agents.
Substitution: The acetate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as chloride, nitrate, or other carboxylates can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield praseodymium(IV) compounds, while reduction may produce praseodymium(II) compounds. Substitution reactions result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Acetic acid, praseodymium(3+) salt, monohydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialized materials and catalysts.
作用機序
The mechanism of action of acetic acid, praseodymium(3+) salt, monohydrate involves the interaction of the praseodymium ion with various molecular targets. The praseodymium ion can coordinate with different ligands, influencing the reactivity and properties of the compound. The pathways involved depend on the specific application and the nature of the interactions.
類似化合物との比較
Similar Compounds
- Acetic acid, lanthanum(3+) salt, monohydrate
- Acetic acid, cerium(3+) salt, monohydrate
- Acetic acid, neodymium(3+) salt, monohydrate
Uniqueness
Acetic acid, praseodymium(3+) salt, monohydrate is unique due to the specific properties of praseodymium, such as its electronic configuration and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it valuable for specific research and industrial purposes.
特性
IUPAC Name |
acetic acid;praseodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H2O.Pr/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKSHZPJRZEEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Pr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17829-83-3 |
Source


|
| Record name | Acetic acid, praseodymium(3+) salt, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17829-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
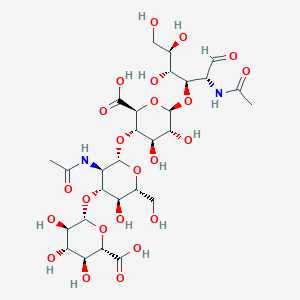
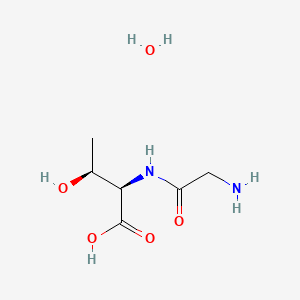
![(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B8235756.png)
![(3Z)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one](/img/structure/B8235760.png)
![4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid](/img/structure/B8235762.png)
